molecular formula C14H15NO B13226361 {2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanol

{2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanol

Cat. No.: B13226361
M. Wt: 213.27 g/mol
InChI Key: HYHVPLKIJZZXGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanol is an organic compound that features a pyridine ring substituted with a benzyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-pyridinemethanol and 4-methylbenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 3-pyridinemethanol is reacted with 4-methylbenzyl chloride under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a leaving group for further substitution reactions.

Major Products Formed

    Oxidation: Formation of {2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanal or {2-[(4-Methylphenyl)methyl]pyridin-3-yl}carboxylic acid.

    Reduction: Formation of {2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymer matrices to enhance the properties of materials, such as thermal stability and mechanical strength.

Biology and Medicine

    Drug Development: {2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanol has potential as a pharmacophore in the design of new therapeutic agents targeting specific biological pathways.

    Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules.

Industry

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which {2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanol exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • {2-[(4-Methylphenyl)methyl]pyridin-2-yl}methanol
  • {2-[(4-Methylphenyl)methyl]pyridin-4-yl}methanol
  • {2-[(4-Methylphenyl)methyl]pyridin-3-yl}ethanol

Uniqueness

{2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanol is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

[2-[(4-methylphenyl)methyl]pyridin-3-yl]methanol

InChI

InChI=1S/C14H15NO/c1-11-4-6-12(7-5-11)9-14-13(10-16)3-2-8-15-14/h2-8,16H,9-10H2,1H3

InChI Key

HYHVPLKIJZZXGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=C(C=CC=N2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.